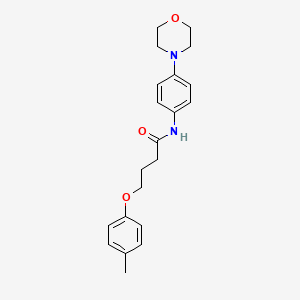

N-(4-Morpholin-4-yl-phenyl)-4-p-tolyloxy-butyramide

CAS No.:

Cat. No.: VC8831682

Molecular Formula: C21H26N2O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26N2O3 |

|---|---|

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 4-(4-methylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |

| Standard InChI | InChI=1S/C21H26N2O3/c1-17-4-10-20(11-5-17)26-14-2-3-21(24)22-18-6-8-19(9-7-18)23-12-15-25-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) |

| Standard InChI Key | AJZRWPUNUGJDLH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

| Canonical SMILES | CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a butyramide backbone (four-carbon chain) substituted with a p-tolyloxy group (4-methylphenoxy) at the terminal carbon. The amide nitrogen is linked to a para-substituted phenyl ring bearing a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) . This configuration is analogous to 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid (PubChem CID: 762784), where the carboxylic acid is replaced by the p-tolyloxy-butyramide group .

Molecular Formula and Weight

Based on structural analogs:

-

Molecular Formula: Likely (derived from 4-(4-Methylphenoxy)butanoic acid, , and 4-(4-Morpholin-4-yl-phenyl)amine, ).

-

Molecular Weight: ~377.44 g/mol (calculated from inferred formula).

Synthesis Pathways

While no explicit synthesis route for this compound is documented, its preparation likely involves:

-

Activation of 4-(4-Methylphenoxy)butanoic acid to an acid chloride or mixed anhydride .

-

Coupling with 4-(4-Morpholin-4-yl)aniline via nucleophilic acyl substitution .

-

Purification via column chromatography or recrystallization.

Key intermediates include:

-

4-(4-Methylphenoxy)butanoic acid (CAS 22180-02-5), a known precursor in amide synthesis .

-

4-(4-Morpholin-4-yl)aniline, structurally related to 4-(p-Tolyl)morpholine (CAS 3077-16-5) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be lipophilic due to aromatic and morpholine groups, with limited aqueous solubility. Analogous compounds like 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid exhibit solubility in polar aprotic solvents (e.g., DMSO) .

-

Stability: Expected to degrade under strong acidic/basic conditions due to amide hydrolysis. Morpholine rings are generally stable at physiological pH .

Spectroscopic Data

-

IR Spectroscopy: Key peaks include carbonyl stretch (~1650–1700 cm for amide C=O) and aromatic C-H bends (~750–900 cm) .

-

NMR:

Future Research Directions

-

Synthetic Optimization: Improve yield via catalytic coupling methods (e.g., HATU-mediated amidation).

-

In Vitro Screening: Assess activity against LXR, PPAR, and apelin receptors.

-

ADMET Profiling: Evaluate pharmacokinetics and safety in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume